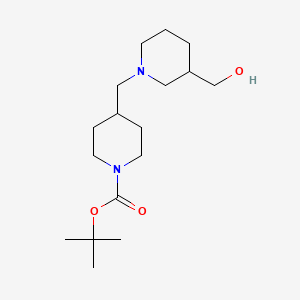

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is a chemical compound with the molecular formula C17H32N2O3 and a molecular weight of 312.4 g/mol . It is commonly used in research and development, particularly in the pharmaceutical industry. The compound features a piperidine ring structure, which is a common motif in many biologically active molecules.

准备方法

The reaction conditions often include the use of organic solvents such as chloroform and reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used to study the effects of piperidine derivatives on biological systems. In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development .

作用机制

The mechanism of action of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

相似化合物的比较

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine can be compared with other similar compounds, such as:

1-Boc-4-hydroxypiperidine: This compound lacks the hydroxymethyl group at the 3-position, making it less versatile in certain chemical reactions.

1-Boc-4-piperidone: This compound features a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

(S)-1-Boc-3-hydroxypiperidine: This compound has a similar structure but with the hydroxymethyl group at the 3-position, offering different stereochemistry and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.

生物活性

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine, also known by its CAS number 184969-11-7, is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse sources.

The compound has the following chemical properties:

- Molecular Formula : C11H21N3O3

- Molecular Weight : 215.29 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 308.0 °C at 760 mmHg

- Melting Point : 78-82 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The presence of the hydroxymethyl group enhances its binding affinity, potentially modulating the activity of neurotransmitter systems and other biological pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Exhibits inhibitory effects on certain enzymes, which may be relevant in therapeutic contexts. |

| Neurotransmitter Modulation | Potentially affects neurotransmitter levels, influencing mood and cognitive functions. |

| Pharmacological Applications | Investigated for its role in developing new therapeutic agents targeting various diseases. |

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their derivatives:

- Bradycardic Agents : Research on piperidinoalkanoyl derivatives indicates that modifications similar to those in this compound can yield compounds with specific pharmacological properties, such as bradycardic effects .

- Synthesis and Evaluation : A study focusing on the synthesis of piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity, suggesting that compounds like this compound could serve as valuable precursors for drug development.

- Potential Neuroprotective Effects : Preliminary studies suggest that related piperidine compounds may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Boc-4-piperidinemethanol | Basic piperidine structure | Moderate enzyme inhibition |

| (S)-1-Boc-3-(Hydroxymethyl)piperidine | Similar hydroxymethyl substitution | Potentially enhanced neurotransmitter modulation |

| Piperidinoalkanoyl derivatives | Variations in acyl substitutions | Specific pharmacological effects |

常见问题

Basic Questions

Q. What are the key structural features of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine, and how do they influence its reactivity?

The compound contains a piperidine core with two critical substituents: a Boc (tert-butoxycarbonyl) group at the 1-position and a 3-hydroxymethylpiperidinylmethyl group at the 4-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxymethyl group provides a site for functionalization (e.g., oxidation or esterification). Steric hindrance from the Boc group may slow nucleophilic reactions, requiring acidic conditions (e.g., trifluoroacetic acid in dichloromethane) for deprotection .

Q. What synthetic routes are commonly used to prepare this compound?

A standard synthesis involves:

- Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) using a base like DMAP, yielding >95% protected intermediate .

- Alkylation : Coupling the Boc-protected piperidine with 3-hydroxymethylpiperidine derivatives via Mitsunobu or nucleophilic substitution reactions. Optimized conditions (e.g., DMF at 25°C) achieve ~80% yield .

- Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization ensures >98% purity .

Q. How is the Boc group removed, and what are the analytical methods to confirm successful deprotection?

The Boc group is cleaved under acidic conditions (e.g., 50% TFA in DCM for 2 hours). Deprotection is monitored via TLC or HPLC, with FTIR confirming the disappearance of the Boc carbonyl peak (~1680 cm⁻¹) and NMR showing the emergence of a free amine proton (δ ~1.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict logP (~2.1) and pKa (piperidine N: ~7.8), validated by experimental HPLC and potentiometric titrations. Molecular dynamics simulations (AMBER force field) model solvation effects, revealing increased hydrophilicity post-Boc removal .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NOESY or HMBC data may arise from conformational flexibility. Molecular dynamics simulations in chloroform-d can identify dominant conformers, while variable-temperature NMR (e.g., 298–343 K) clarifies dynamic behavior .

Q. How can reaction yields be optimized in the alkylation step?

Critical parameters include:

- Solvent Polarity : DMF enhances nucleophilicity compared to THF .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems, increasing yields by 15–20% .

- Temperature Control : Gradual warming from 0°C to RT minimizes side reactions, monitored via in situ IR .

Q. What protocols ensure stability during long-term storage?

Storage at -20°C under nitrogen in amber vials with desiccants (silica gel) prevents hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, tracked via HPLC-UV (220 nm) .

Q. How are bioactivity studies designed for derivatives of this compound?

Structure-activity relationship (SAR) studies involve:

属性

IUPAC Name |

tert-butyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(21)19-9-6-14(7-10-19)11-18-8-4-5-15(12-18)13-20/h14-15,20H,4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKVNWQIFMJQMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。